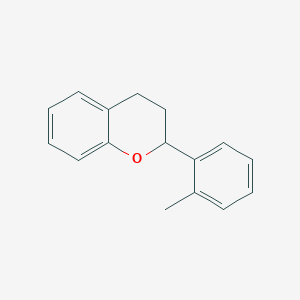
2-(o-Tolyl)chroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Tolyl)chroman is a chemical compound belonging to the class of chromanes, which are benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(o-Tolyl)chroman can be achieved through various methods. One common synthetic route involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . Another method includes the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Chemical Reactions Analysis
2-(o-Tolyl)chroman undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-ones.
Reduction: Reduction reactions can convert chroman-2-ones back to chromanes.
Substitution: The hydroxyl group in chroman-2-ols can be substituted by primary or secondary amines or benzyl carbamate fragments.
Common reagents used in these reactions include boron trifluoride diethyl etherate, triethylsilane, and acetic acid . Major products formed from these reactions include functionalized chroman-2-ones and chromanes .
Scientific Research Applications
2-(o-Tolyl)chroman and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)chroman involves its interaction with various molecular targets and pathways. For instance, it can inhibit protein kinases and aldose reductase, thereby affecting cellular signaling and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
2-(o-Tolyl)chroman can be compared with other similar compounds such as chroman-2-ones, chroman-4-ones, and chroman-2-ols. These compounds share the chromane scaffold but differ in their functional groups and biological activities. For example:
Chroman-2-ones: Known for their antineoplastic and antiherpetic activities.
Chroman-4-ones: Exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
Chroman-2-ols: Used as key intermediates in organic synthesis and exhibit anti-inflammatory and anticancer activities.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Biological Activity
2-(o-Tolyl)chroman is a compound within the chroman family, which has garnered attention due to its potential biological activities. Chromans are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C12H12O
Molecular Weight: 172.22 g/mol
Structure: The compound features a chroman backbone substituted with an ortho-tolyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The presence of the chroman moiety allows the compound to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to reduce reactive oxygen species (ROS) levels in human cell lines. This property is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In a study conducted on animal models, this compound was shown to reduce inflammation markers such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Case studies have reported the cytotoxic effects of this compound against several cancer cell lines, including breast and colon cancer. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro antioxidant study | Demonstrated a reduction in ROS levels by 45% at a concentration of 50 µM. |
| Animal model of inflammation | Decreased TNF-alpha levels by 30% compared to control groups. |
| Cytotoxicity assays | Showed IC50 values of 25 µM against MCF-7 (breast cancer) and 30 µM against HT-29 (colon cancer) cells. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:
- Absorption: Rapid absorption following oral administration.
- Distribution: High tissue distribution due to lipophilicity.
- Metabolism: Likely metabolized by cytochrome P450 enzymes.
- Excretion: Primarily through urine.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
KMVPIBPHJUGXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















